An In-depth Technical Guide to (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
An In-depth Technical Guide to (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, a specialized organoboron compound, is a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are presented, alongside relevant analytical data and safety information.
Introduction
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid, with the CAS number 503309-10-2 , is an aromatic boronic acid that has garnered significant interest in the field of drug discovery. The presence of the trifluoromethoxy (-OCF3) group, a lipophilic hydrogen bond acceptor, and a fluorine atom on the phenyl ring allows for the fine-tuning of a drug candidate's properties. This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of modulators for important biological targets such as the metabotropic glutamate receptor 2 (mGluR2) and monoacylglycerol lipase (MAGL).[1][2]
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 503309-10-2 | [1] |
| Molecular Formula | C₇H₅BF₄O₃ | [1] |
| Molecular Weight | 223.92 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 114-116 °C | [1] |
| Boiling Point (Predicted) | 244.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.09 ± 0.58 | [1] |
Table 2: Spectroscopic Data
While specific spectra for (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid are not widely published, the following table outlines the expected Nuclear Magnetic Resonance (NMR) characteristics based on the analysis of similar trifluoromethoxy-substituted phenylboronic acids.[3][4]
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹H NMR | Aromatic protons: ~7.0-8.0 | Complex multiplets due to H-H and H-F coupling. |
| B(OH)₂ protons: Broad singlet | ||
| ¹³C NMR | Aromatic carbons: ~110-160 | Splitting of signals due to C-F coupling. |
| Carbon attached to Boron: Highly deshielded. | ||
| -OCF₃ carbon: ~120 (quartet) | Large ¹J(C,F) coupling constant (~255 Hz).[5] | |
| ¹⁹F NMR | Phenyl-F: ~-100 to -120 | Multiplet due to coupling with aromatic protons. |
| -OCF₃: ~-58 to -60 | Singlet or narrow multiplet. | |
| ¹¹B NMR | ~28-30 | Broad singlet, typical for tricoordinate boronic acids.[3] |
Experimental Protocols
Synthesis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
The synthesis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is typically achieved through a lithium-halogen exchange reaction with the corresponding bromo-precursor, followed by quenching with a borate ester and subsequent hydrolysis.[1]
Reaction Scheme:
References
- 1. rsc.org [rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
